molecular formula C6H13ClN2O B1283264 6-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 118894-94-3

6-(Aminomethyl)piperidin-2-one hydrochloride

Cat. No.: B1283264
CAS No.: 118894-94-3
M. Wt: 164.63 g/mol
InChI Key: FVJYYNNDVQJTDQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)piperidin-2-one hydrochloride is a bicyclic organic compound featuring a piperidin-2-one core substituted with an aminomethyl group at the 6-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 188.64 g/mol (calculated from C₆H₁₃ClN₂O) . The compound is supplied as a crystalline solid with a purity of ≥95% and is typically stored at -20°C for long-term stability . Its structural uniqueness lies in the combination of a lactam (piperidin-2-one) ring and a primary amine group, which enhances its reactivity and suitability as a building block in pharmaceutical synthesis.

Properties

IUPAC Name

6-(aminomethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJYYNNDVQJTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Protection, Functionalization, and Deprotection Approach

One of the well-documented methods involves a multi-step synthesis starting from N-substituted glutamine derivatives, proceeding through protection, ring formation, and deprotection steps to yield the target compound as a hydrochloride salt.

  • Step 1: Formation of Protected Intermediate

    The synthesis begins with the addition of tertiary formoxyl-L-glutamine to an anhydrous solvent such as tetrahydrofuran in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction involves activation of the glutamine derivative using N,N'-carbonyl diimidazole, producing a protected intermediate with high purity (99.1% by HPLC) and a yield of approximately 79.6%.

  • Step 2: Conversion to 6-(Aminomethyl)piperidin-2-one Hydrochloride

    The protected intermediate is then reacted with methanolic hydrochloride solution at low temperature (0°C), followed by stirring at room temperature overnight. This step results in the deprotection and formation of this compound with a high yield of 94.8% and purity of 99.5% as confirmed by HPLC.

  • Step 3: Isolation and Purification

    The product is isolated by concentration to dryness, followed by treatment with ethyl acetate to precipitate the hydrochloride salt as a white solid. Vacuum drying completes the purification process.

Step Reagents/Conditions Yield (%) Purity (HPLC %) Notes
1 Tertiary formoxyl-L-glutamine, DMAP, THF, N,N'-carbonyl diimidazole 79.6 99.1 Formation of protected intermediate
2 Methanolic HCl (2M), 0°C to RT, overnight 94.8 99.5 Deprotection and salt formation
3 Ethyl acetate precipitation, vacuum drying Product isolation and drying

This method is described in a Chinese patent CN109305935A and is notable for its high yields and purity, making it suitable for industrial scale-up.

Summary Table of Preparation Methods

Method Key Features Yield (%) Purity (%) Scalability Reference
Protection-Deprotection Route Multi-step; uses formoxyl-L-glutamine, DMAP; methanolic HCl deprotection 79.6 (intermediate), 94.8 (final) 99.1 (intermediate), 99.5 (final) Industrial scale feasible CN Patent
One-Pot Catalytic Synthesis Betaine and guanidine carbonate catalysts; mild conditions; rapid Not directly reported for target High for related compounds Potential for scale-up PMC Article
Pyrimidine Derivative Substitution Nucleophilic substitution with piperidine; mild conditions; hydrolysis 70-80 High purity Industrial scale feasible US Patent

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-(aminomethyl)piperidin-2-one hydrochloride with structurally related piperidinone derivatives and aminomethyl-substituted heterocycles, emphasizing differences in substituents, physicochemical properties, and applications.

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

  • Molecular Formula : C₇H₁₆Cl₂N₂O
  • Molecular Weight : 215.12 g/mol
  • Key Features: Contains a methyl group at the 1-position of the piperidinone ring and an aminomethyl group at the 4-position. Dihydrochloride salt enhances solubility and stability. Applications: Used in pharmaceutical research for synthesizing drug candidates targeting neurological disorders and in agrochemicals for crop protection agents .

(S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

  • Molecular Formula : C₆H₁₃ClN₂O (assumed from similar derivatives)
  • Key Features: Chiral center at the 3-position (S-configuration) with an amino group and a methyl group at the 1-position. Applications: Serves as an intermediate in enantioselective synthesis of bioactive molecules, particularly in kinase inhibitors .
  • Distinctive Trait: The stereochemistry at position 3 enables selective interactions in asymmetric catalysis, a feature absent in the achiral this compound .

4-(Aminomethyl)-6-methylpiperidin-2-one Dihydrochloride

  • Molecular Formula : C₇H₁₄Cl₂N₂O
  • SMILES : CC1CC(CC(=O)N1)CN
  • Key Features: Methyl group at position 6 and aminomethyl group at position 3. Applications: Explored in material science for polymer crosslinking due to its bifunctional reactivity (amine and lactam) .
  • Distinctive Trait : The 6-methyl group increases hydrophobicity, influencing solubility and partition coefficients compared to the parent compound .

rac-(5R,6R)-5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

  • Key Features :
    • Complex substituents: cyclopropyl at position 1 and a pyrazole ring at position 6.
    • Applications : Used in antiviral and anticancer drug discovery, leveraging its bicyclic and heteroaromatic moieties .
  • Distinctive Trait: The pyrazole and cyclopropyl groups confer rigidity and metabolic stability, contrasting with the simpler aminomethyl group in this compound .

6-(Aminomethyl)picolinic Acid Hydrochloride

  • Molecular Formula : C₇H₉ClN₂O₂
  • Molecular Weight : 188.61 g/mol
  • Key Features: Combines a pyridine ring (picolinic acid) with an aminomethyl group at position 6. Applications: Utilized in protein degradation studies (e.g., PROTACs) due to its metal-chelating and amine-reactive properties .
  • Distinctive Trait: The aromatic pyridine ring enhances π-π stacking interactions, unlike the saturated piperidinone ring in the parent compound .

Critical Analysis of Structural and Functional Differences

  • Reactivity: The lactam ring in this compound undergoes nucleophilic ring-opening reactions, whereas pyridine derivatives (e.g., 6-(aminomethyl)picolinic acid) participate in coordination chemistry .
  • Solubility: Dihydrochloride salts (e.g., 4-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride) exhibit higher aqueous solubility than monohydrochloride forms .
  • Biological Activity: Methyl and cyclopropyl substituents enhance metabolic stability, making derivatives like rac-(5R,6R)-5-amino-1-cyclopropylpiperidin-2-one more suitable for in vivo applications .

Biological Activity

Overview

6-(Aminomethyl)piperidin-2-one hydrochloride (CAS No. 118894-94-3) is a piperidine derivative that has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules, which significantly influence cellular processes and pathways.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with specific targets in biological systems:

  • Muscarinic Receptors : It has been shown to interact with muscarinic receptor antagonists, which are crucial in various neurological functions.
  • 5-HT5A Receptors : The compound also acts on selective 5-HT5A receptor antagonists, indicating potential implications in mood regulation and anxiety disorders.

Mode of Action

The compound operates through an outer-sphere dissociative mechanism during hydrogenation reactions, which is typical for many piperidine derivatives. This mechanism allows it to modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and signaling.

This compound exhibits several biochemical properties that highlight its significance:

  • Cellular Effects : This compound influences cell function by modulating signaling pathways and gene expression. It has been observed to alter the activity of enzymes involved in cellular metabolism, affecting metabolic flux and metabolite levels.
  • Temporal Effects : Laboratory studies indicate that the effects of this compound can change over time, with stability being an important factor that influences its long-term biological activity. It is relatively stable under standard conditions but can degrade over time.
  • Dosage Variability : The effects vary significantly with dosage in animal models. Low doses can modulate biochemical pathways without causing significant toxicity, whereas higher doses may lead to adverse effects.

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with enzymes and cofactors. This interaction influences the levels of metabolites and overall metabolic flux within cells. The transport and distribution within tissues are mediated by specific transporters, highlighting its importance in pharmacokinetics.

Comparative Analysis

To understand its biological activity better, it is useful to compare this compound with other piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
6-(Aminomethyl)piperidin-2-one HClModulates enzyme activityInteracts with muscarinic and serotonin receptors
PiperidineGeneral anesthetic propertiesActs as a central nervous system depressant
PiperazineAntipsychotic effectsDopamine receptor antagonist

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmacological Studies : Research indicates that this compound could serve as a scaffold for developing new drugs targeting neurological disorders due to its receptor interaction profile.
  • Cancer Research : Preliminary findings suggest that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cells, indicating potential therapeutic applications in oncology .
  • Metabolic Studies : Investigations into the compound's influence on metabolic pathways have revealed its ability to modulate key enzymes, suggesting roles in metabolic disorders.

Q & A

Q. What are the recommended safety protocols for handling 6-(Aminomethyl)piperidin-2-one hydrochloride in laboratory settings?

Answer:

  • Ventilation & PPE: Use fume hoods for synthesis or purification steps. Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Storage: Keep in airtight containers, protected from light and moisture, at 2–8°C .

Q. How can researchers synthesize this compound, and what purification methods are effective?

Answer:

  • Synthetic Routes:
    • Intermediate Formation: React piperidin-2-one with nitromethane via Mannich reaction to introduce the aminomethyl group.
    • Reduction: Reduce the nitro intermediate using hydrogen gas and palladium on carbon.
    • Hydrochloride Salt Formation: Treat the free base with hydrochloric acid in ethanol .
  • Purification: Use recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR (D2_2O, 400 MHz): δ 3.4–3.6 (m, piperidine protons), 2.8–3.1 (m, aminomethyl CH2_2) .
    • FT-IR: Peaks at 1650 cm1^{-1} (C=O stretch), 2500–3000 cm1^{-1} (N–H stretches) .
  • HPLC: C18 column, mobile phase: 10 mM ammonium acetate (pH 6.5)/acetonitrile (85:15), flow rate 1.0 mL/min, UV detection at 210 nm .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

Answer:

  • Common Impurities:

    ImpuritySourceDetection Method
    Unreacted piperidin-2-oneIncomplete synthesisHPLC (Retention time: 4.2 min)
    Over-reduction byproductsSide reactions during reductionLC-MS (m/z 142.1)
  • Quantification: Use a validated HPLC method with a calibration curve (R2^2 > 0.999) and spike recovery tests (95–105% accuracy) .

Q. What experimental approaches are used to assess the stability of this compound under stress conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis: Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours.
    • Oxidative stress: Treat with 3% H2_2O2_2 at room temperature for 6 hours.
    • Photostability: Expose to UV light (1.2 million lux·hr) .
  • Analysis: Monitor degradation products via HPLC and LC-MS. Stability-indicating methods must resolve all degradation peaks (>2.0 resolution) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Answer:

  • Theoretical Validation: Compare experimental 1^1H NMR shifts with DFT calculations (e.g., B3LYP/6-31G* basis set) .
  • Methodological Cross-Check:
    • Confirm sample purity (>98% by HPLC).
    • Re-run NMR in deuterated solvents (D2_2O or DMSO-d6_6) to rule out solvent effects.
    • Validate IR spectra against reference libraries (e.g., NIST Chemistry WebBook) .

Q. What strategies are recommended for designing degradation studies to evaluate formulation compatibility?

Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Store at 40°C/75% RH for 3 months.
    • Excipient Compatibility: Mix with common excipients (e.g., lactose, Mg stearate) and analyze via DSC for eutectic interactions .
  • Analytical Endpoints: Monitor changes in melting point, crystallinity (XRPD), and impurity profiles .

Q. Methodological Notes

  • Data Contradiction Analysis: Link discrepancies to theoretical frameworks (e.g., reaction mechanisms) and refine experimental protocols iteratively .
  • Computational Modeling: Use Gaussian or ORCA software for optimizing molecular geometries and predicting spectral properties .

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